3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone
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Overview
Description
3-Chloro-5-fluoro-4’-thiomorpholinomethyl benzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by the presence of chloro, fluoro, and thiomorpholinomethyl groups attached to the benzophenone core. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via halogenation reactions. Chlorination and fluorination can be achieved using reagents such as chlorine gas and fluorine gas or their respective halogenating agents.
Attachment of Thiomorpholinomethyl Group: The thiomorpholinomethyl group is introduced through a nucleophilic substitution reaction. Thiomorpholine reacts with a suitable benzophenone derivative under basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-fluoro-4’-thiomorpholinomethyl benzophenone involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted benzophenone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzophenone derivatives.
Substitution: Substituted benzophenone derivatives with various functional groups.
Scientific Research Applications
3-Chloro-5-fluoro-4’-thiomorpholinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activities. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone: Similar structure but with a morpholine group instead of thiomorpholine.
3-Chloro-5-fluoro-4’-piperidinylmethyl benzophenone: Contains a piperidine group instead of thiomorpholine.
3-Chloro-5-fluoro-4’-pyrrolidinylmethyl benzophenone: Features a pyrrolidine group instead of thiomorpholine.
Uniqueness
3-Chloro-5-fluoro-4’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJBVBSFMQJEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642933 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-06-7 |
Source
|
Record name | Methanone, (3-chloro-5-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-5-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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